Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Acetamide Analogs
In the published RORγt inverse-agonist series, the thiophene 3-position attachment (as in the target compound) is a distinct vector that positions the acetamide side-chain toward a sub-pocket occupied by a DMSO molecule in X-ray co-crystal structures, enabling a hydrogen-bond with the Glu379 backbone amide [1]. The closest publicly listed analog, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide (CAS 2034247-79-3), lacks published biological data for direct comparison [2]. Without matched-assay data, the structural difference alone predicts altered binding geometry and potency, but quantitative superiority cannot be assigned.
| Evidence Dimension | Thiophene attachment point influence on RORγt binding and cellular IL-17 inhibition |
|---|---|
| Target Compound Data | No public IC50 or cellular potency data available for CAS 2034248-28-5 [2] |
| Comparator Or Baseline | Closest regioisomer CAS 2034247-79-3 (thiophen-2-yl) also lacks public bioactivity data [2]; reference compound 32 in J Med Chem 2018 series exhibits nanomolar IL-17 inhibition in human TH17 cells [1] |
| Quantified Difference | Not calculable; predicted delta unknown |
| Conditions | RORγt LBD co-crystal structures (PDB 5NI8) and human TH17 cell IL-17 release assay [1] |
Why This Matters
For procurement in RORγt-targeted projects, even unsynthesized 3-thienyl regioisomers may offer a different selectivity profile, but evidence is absent; users must request custom comparative screening before selecting between 2- and 3-thienyl analogs.
- [1] Narjes F, Xue Y, von Berg S, et al. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. J Med Chem. 2018;61(17):7796-7813. doi:10.1021/acs.jmedchem.8b00783 View Source
- [2] CAS 2034247-79-3 vendor entry: N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide. No bioactivity data reported. View Source
